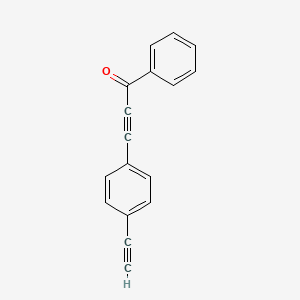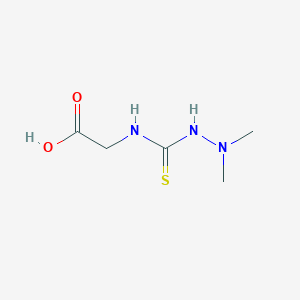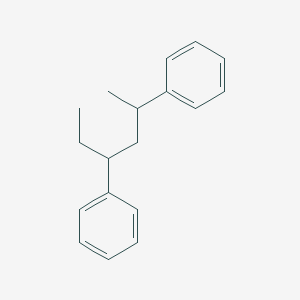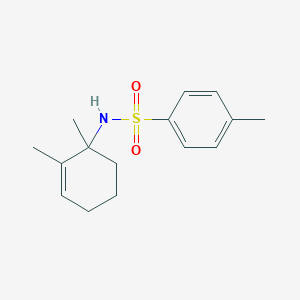
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is an organic compound that features a phenyl group substituted with an ethynyl group at the para position and a phenylprop-2-yn-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N) or diisopropylamine (DIPA)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one involves its interaction with molecular targets through its ethynyl and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one
Uniqueness
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential for forming complex molecular architectures .
Eigenschaften
CAS-Nummer |
827319-20-0 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-(4-ethynylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H10O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h1,3-11H |
InChI-Schlüssel |
XYKWDJCNJKDEOP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)





![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)


![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)

